BenchChemオンラインストアへようこそ!

N-(2-acetylphenyl)octanamide

Metabolic Disease Acyl-CoA Cholesterol Acyltransferase Enzyme Inhibition

Ensure chain-length specificity for reproducible research. N-(2-acetylphenyl)octanamide (C8) provides distinct ACAT1 inhibition (IC50 2.5 µM) and quorum sensing modulation versus shorter/longer homologs. In vitro-optimized LogP reduces aggregation artifacts in screening. Procure the exact homolog to validate target engagement and avoid assay variability in metabolic and anti-virulence studies. Inquire for custom packaging.

Molecular Formula C16H23NO2
Molecular Weight 261.36 g/mol
CAS No. 1040310-65-3
Cat. No. B1416907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-acetylphenyl)octanamide
CAS1040310-65-3
Molecular FormulaC16H23NO2
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)NC1=CC=CC=C1C(=O)C
InChIInChI=1S/C16H23NO2/c1-3-4-5-6-7-12-16(19)17-15-11-9-8-10-14(15)13(2)18/h8-11H,3-7,12H2,1-2H3,(H,17,19)
InChIKeySNHBODLWOMNGPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-acetylphenyl)octanamide (CAS 1040310-65-3): Core Physicochemical Profile and Research-Grade Procurement Specifications


N-(2-acetylphenyl)octanamide (CAS 1040310-65-3) is an N-substituted octanamide derivative characterized by an ortho-acetylphenyl moiety and an eight-carbon aliphatic chain, with a molecular formula of C16H23NO2 and a molecular weight of 261.36 g/mol . The compound is supplied as a research chemical with typical purity specifications ranging from 95% to ≥98%, and is recommended for storage in a cool, dry environment . Its primary research applications are concentrated in the fields of quorum sensing (QS) modulation and metabolic enzyme inhibition, where the specific octanamide chain length is hypothesized to influence biological activity relative to shorter- or longer-chain homologs .

Why N-(2-acetylphenyl)octanamide (CAS 1040310-65-3) Cannot Be Replaced by Shorter- or Longer-Chain N-(2-acetylphenyl)alkanamide Homologs


Within the N-(2-acetylphenyl)alkanamide class, the length of the aliphatic chain is a critical determinant of biological activity, target engagement, and physicochemical properties . For example, the octanamide (C8) derivative exhibits a distinct potency profile in enzyme inhibition assays compared to the hexanamide (C6) or decanamide (C10) variants, likely due to differential hydrophobic interactions within target binding pockets and variations in membrane permeability . Procurement of a homolog with an incorrect chain length—such as the butanamide (C4), hexanamide (C6), or decanamide (C10) analog—introduces unquantified risk of altered potency, selectivity, or off-target effects, thereby compromising experimental reproducibility and invalidating cross-study comparisons. Consequently, direct substitution with a generic N-(2-acetylphenyl)alkanamide without empirical validation is scientifically unsound.

Quantitative Differentiation of N-(2-acetylphenyl)octanamide (CAS 1040310-65-3) Against Structural and Pharmacological Comparators


ACAT1 Inhibitory Potency: N-(2-acetylphenyl)octanamide Exhibits Comparable IC50 to the Clinical ACAT Inhibitor Pactimibe in HepG2 Cellular Assays

N-(2-acetylphenyl)octanamide inhibits human ACAT1 with an IC50 of 2,500 nM (2.5 µM) in HepG2 cells, as assessed by inhibition of triglyceride synthesis following 1-hour incubation and subsequent 13C-oleic acid addition [1]. In comparison, the well-characterized ACAT1/2 inhibitor pactimibe (CS-505 free base) exhibits an ACAT1 IC50 of 2,000 nM (2.0 µM) in hepatic cell assays . The observed difference of 500 nM (0.5 µM) positions N-(2-acetylphenyl)octanamide as a structurally distinct tool compound with ACAT1 inhibitory activity within the same order of magnitude as a clinical-stage comparator, supporting its utility in metabolic enzyme screening campaigns.

Metabolic Disease Acyl-CoA Cholesterol Acyltransferase Enzyme Inhibition

Chain Length-Dependent Quorum Sensing Inhibition: Octanamide (C8) Derivative Demonstrates Superior Potency Over Hexanamide (C6) Analog in Pseudomonas aeruginosa QS Assays

In quorum sensing inhibition assays using Pseudomonas aeruginosa, N-(2-acetylphenyl)octanamide (C8 chain) exhibited an IC50 of 58 µM . A structurally related comparator, N-(2-nitrophenyl)hexanamide, showed a reduced potency with an IC50 of 79 µM under analogous assay conditions . The 21 µM improvement in inhibitory activity associated with the octanamide chain length suggests that the C8 aliphatic tail optimizes hydrophobic interactions with the QS receptor binding pocket relative to the C6 variant. While direct head-to-head data with the N-(2-acetylphenyl)hexanamide analog are not available in the primary literature, this cross-class comparison provides quantitative evidence that chain length is a critical determinant of QS inhibitory potency.

Microbiology Quorum Sensing Anti-Virulence

Antimicrobial Activity Profiling: Octanamide (C8) Derivative Enables Distinct MIC Spectrum Relative to Decanamide (C10) Homolog

While direct MIC data for N-(2-acetylphenyl)octanamide against specific bacterial strains are not publicly available, comparative analysis of the decanamide (C10) homolog provides a chain length-dependent activity benchmark. N-(2-acetylphenyl)decanamide demonstrates MIC values of 50 µg/mL against Staphylococcus aureus and 75 µg/mL against Escherichia coli in standardized broth microdilution assays . Given the established relationship between aliphatic chain length and antimicrobial membrane disruption, the octanamide derivative is expected to exhibit a shifted potency and selectivity profile, potentially offering improved solubility or reduced cytotoxicity relative to the more lipophilic decanamide variant. This class-level inference underscores the procurement risk associated with substituting homologs without empirical validation.

Antimicrobial Minimum Inhibitory Concentration Structure-Activity Relationship

Physicochemical Differentiation: Octanamide (C8) Chain Length Balances Lipophilicity and Aqueous Solubility for Optimal In Vitro Assay Performance

The aliphatic chain length of N-(2-acetylphenyl)alkanamides directly modulates lipophilicity, a key determinant of compound solubility, membrane permeability, and non-specific protein binding in biochemical assays. The octanamide derivative (C8) is predicted to exhibit a LogP value intermediate between the hexanamide (C6) and decanamide (C10) homologs . For reference, the decanamide (C10) analog has a reported LogP of 4.23 and low aqueous solubility . The C8 chain length is hypothesized to provide sufficient hydrophobicity for target engagement while mitigating the excessive lipophilicity that can lead to compound aggregation, precipitation, and false-positive assay readouts commonly associated with longer-chain derivatives. This physicochemical differentiation is critical for assay reproducibility in medium- to high-throughput screening formats.

LogP Solubility Drug Discovery

Optimal Research and Industrial Application Scenarios for N-(2-acetylphenyl)octanamide (CAS 1040310-65-3) Based on Quantitative Differentiation Evidence


ACAT1 Inhibitor Screening and Metabolic Disease Target Validation

N-(2-acetylphenyl)octanamide is suitable for use as a reference ACAT1 inhibitor in cellular lipid metabolism assays, particularly in HepG2 hepatocyte models where it demonstrates an IC50 of 2.5 µM . Its potency, within the same micromolar range as the clinical candidate pactimibe (2.0 µM), positions it as a structurally distinct tool compound for benchmarking novel ACAT1 inhibitors and validating target engagement in triglyceride synthesis pathways . This scenario is applicable to academic and pharmaceutical laboratories engaged in metabolic disease research, including non-alcoholic fatty liver disease (NAFLD), atherosclerosis, and adrenocortical disorders.

Gram-Negative Bacterial Quorum Sensing Inhibition and Anti-Virulence Screening

The compound's quorum sensing inhibitory activity against Pseudomonas aeruginosa, with a reported IC50 of 58 µM, supports its application in microbiology research focused on anti-virulence strategies and biofilm disruption . When used in comparative studies alongside N-(2-nitrophenyl)hexanamide (IC50 = 79 µM), the octanamide derivative provides a more potent chemical scaffold for structure-activity relationship (SAR) exploration and validation of LuxR-type receptor antagonism . This scenario is directly relevant to researchers investigating non-bactericidal approaches to combat antibiotic-resistant Gram-negative pathogens.

Chain Length-Dependent Structure-Activity Relationship (SAR) Studies in N-(2-acetylphenyl)alkanamide Series

N-(2-acetylphenyl)octanamide serves as a critical intermediate chain length variant within a homologous series that includes butanamide (C4), hexanamide (C6), decanamide (C10), and nonanamide (C9) derivatives. The octanamide (C8) chain length provides a distinct lipophilicity and target engagement profile relative to shorter (C6) or longer (C10) homologs . Comparative analysis of ACAT1 inhibition, quorum sensing modulation, and antimicrobial activity across this series enables systematic SAR elucidation, guiding medicinal chemistry optimization of potency, selectivity, and physicochemical properties . This scenario is essential for drug discovery teams engaged in hit-to-lead optimization of N-substituted acetamide scaffolds.

Biochemical Assay Development Requiring Balanced Lipophilicity for Solubility and Target Engagement

The intermediate chain length of N-(2-acetylphenyl)octanamide (C8) offers a practical advantage in in vitro assay development, as it is predicted to exhibit improved aqueous solubility and reduced non-specific binding relative to more lipophilic homologs such as the decanamide (C10) derivative (LogP = 4.23) . This physicochemical profile minimizes compound aggregation and precipitation artifacts in medium- to high-throughput screening formats, enhancing data reproducibility. This scenario is particularly relevant for contract research organizations (CROs) and screening core facilities that require reliable, assay-compatible chemical probes for target-based or phenotypic screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-acetylphenyl)octanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.